3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Overview
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: is a heterocyclic compound with the molecular formula C7H9BrN2 It is characterized by a pyrazolo[1,5-A]pyridine core structure, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with 1,4-dihydropyridine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyrazolo[1,5-A]pyridine derivatives without the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted pyrazolo[1,5-A]pyridine derivatives.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Tetrahydropyrazolo[1,5-A]pyridine derivatives without the bromine atom.
Scientific Research Applications
Chemistry: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biological pathways and mechanisms .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom at the 3-position can enhance binding affinity and selectivity through halogen bonding or hydrophobic interactions . The compound’s effects on biological pathways and cellular processes are studied to elucidate its therapeutic potential .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine:
Uniqueness: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPLGVPJDFRGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)Br)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-47-1 | |
Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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